molecular formula C16H13BrN2O3 B353453 N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 831199-98-5

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No.: B353453
CAS No.: 831199-98-5
M. Wt: 361.19g/mol
InChI Key: YJZBDOJJJXSKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry for developing novel neuropsychotropic and antimicrobial agents. The compound features a benzoxazolone core, a privileged scaffold in drug discovery known to interact with multiple neurotransmitter systems, including GABA, serotonin, dopamine, and glutamate pathways . Research on structurally similar benzimidazole and benzoxazole derivatives has demonstrated a wide spectrum of pharmacological activities, including anxiolytic, antidepressant, and analgesic properties . The specific structural motif of a bromophenyl substituent, as present in this compound, has been associated with antidepressant and weak analgesic effects in in vivo studies . Furthermore, benzoxazolinone-based derivatives are actively investigated for their antibacterial potential against various Gram-positive and Gram-negative pathogens, making them a promising scaffold for addressing antibiotic resistance . This compound is intended for research applications only, strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-13-6-1-2-7-14(13)22-16(19)21/h1-7,10H,8-9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZBDOJJJXSKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzoxazolone Core Synthesis

The benzoxazolone ring is typically synthesized via cyclization of ortho-aminophenol derivatives. A common approach involves reacting 2-aminophenol with phosgene or urea under basic conditions to form the oxazolone ring. For example:

2-Aminophenol+COCl2Et3N1,3-Benzoxazol-2(3H)-one+2HCl\text{2-Aminophenol} + \text{COCl}2 \xrightarrow{\text{Et}3\text{N}} \text{1,3-Benzoxazol-2(3H)-one} + 2\text{HCl}

This method yields the benzoxazolone core in ~85% purity, requiring subsequent recrystallization from ethanol.

Propanamide Linker Installation

The propanamide spacer is introduced via alkylation or acylation reactions. A patented method (Source 2) employs diethyl 4-chlorobenzamidomalonate as a key intermediate, which undergoes nucleophilic substitution with bromomethylquinolinone in the presence of sodium ethoxide. Adapting this protocol for the target compound:

  • Alkylation : React diethyl benzoxazolone-propylmalonate with 3-bromoaniline-derivatized alkylating agents.

  • Hydrolysis : Treat the alkylated product with NaOH or KOH to yield the carboxylic acid.

  • Amidation : Use coupling agents like EDC/HOBt to form the final amide bond.

Table 1: Representative Reaction Conditions for Propanamide Formation

StepReagents/ConditionsYield (%)Source
AlkylationNaOEt, EtOH, 5°C, 16 hr90–92
Hydrolysis1N NaOH, 60°C, 2 hr85–90
AmidationEDC, HOBt, DMF, rt, 24 hr78–82

Optimized Stepwise Synthesis

Route 1: Malonate-Based Alkylation (Adapted from Source 2)

  • Synthesis of Diethyl Benzoxazolone-Propylmalonate

    • React 1,3-benzoxazol-2(3H)-one with diethyl malonate in the presence of NaOEt.

    • Yield: 88% after recrystallization (DMF/H₂O).

  • Alkylation with 3-Bromophenylamine Derivative

    • Treat the malonate intermediate with 3-bromo-N-(bromomethyl)aniline in EtOH at 5°C.

    • Yield: 91% (GC-MS purity >95%).

  • Hydrolysis and Decarboxylation

    • Reflux with 1N NaOH to hydrolyze the ester groups, followed by acidification with HCl.

    • Yield: 86% (mp 210–212°C).

  • Amide Coupling

    • React the carboxylic acid with 3-bromoaniline using EDC/HOBt in DMF.

    • Yield: 80% (HPLC purity 98%).

Route 2: Direct Acylation (Source 4)

A high-temperature Friedel-Crafts acylation approach avoids malonate intermediates:

  • Acylation of 3-Bromoaniline

    • React 3-bromoaniline with acryloyl chloride in the presence of AlCl₃ at 200°C.

    • Yield: 72% (mp 185–187°C).

  • Conjugate Addition to Benzoxazolone

    • Perform Michael addition of benzoxazolone to the acrylamide intermediate.

    • Yield: 68% (requires column chromatography).

Critical Analysis of Methodologies

Yield and Scalability

  • Route 1 offers higher yields (80–91%) and scalability due to mild conditions.

  • Route 2 suffers from lower yields (68–72%) and energy-intensive steps (200°C).

Purity and Purification

  • Recrystallization from DMF/H₂O (Route 1) achieves >98% purity, whereas Route 2 requires silica gel chromatography.

Functional Group Compatibility

  • The benzoxazolone’s carbonyl group remains intact in Route 1 but risks side reactions in Route 2’s high-temperature acylation.

Industrial and Environmental Considerations

  • Waste Management : Route 1 generates EtOH and NaCl, which are easier to recycle than Route 2’s AlCl₃ sludge.

  • Cost Efficiency : Sodium ethoxide (Route 1) is cheaper and less corrosive than AlCl₃ (Route 2) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced forms of the benzoxazole ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be incorporated into polymers to enhance their properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the study of biological systems due to its ability to interact with various biomolecules.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Heterocycle Variations

The benzoxazolone ring is a critical pharmacophore. Substitutions with related heterocycles significantly alter bioactivity:

  • N-(3-Nitrophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide (): Replaces the propanamide linker with an acetamide and substitutes bromine with a nitro group. Molecular weight: 313.27 g/mol .
  • 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide (): Substitutes benzoxazolone with a sulfonated benzisothiazolone. The sulfone group increases polarity, likely improving solubility but reducing membrane permeability. Molecular weight: Not explicitly stated but estimated at ~380 g/mol .

Substituent Modifications on the Aromatic Ring

  • 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(3-methylphenyl)-1,3,4-oxadiazol-2-amine (4k) (): Incorporates a bromophenyl group and an oxadiazole ring. The oxadiazole introduces hydrogen-bonding capability, which may enhance target engagement. Reported elemental analysis: C, 59.08%; H, 3.38%; N, 12.53% (vs. calculated C, 59.40%; H, 3.04%; N, 12.15%) .
  • [11C]MBMP (): Features a methoxyphenyl group instead of bromophenyl. The methoxy group improves blood-brain barrier penetration, making it suitable for neuroinflammation PET imaging .

Linker Chain Adjustments

  • N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides (): Replaces benzoxazolone with a quinolinone core. For example, N-benzyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e) has a melting point of 139–140°C and a yield of 64–81%. The quinolinone’s planar structure may enhance π-π stacking interactions .
  • 3-(3-methyl-3H-diazirin-3-yl)-N-(3-(sulfamoylmethyl)benzyl)propanamide (): Introduces a diazirine group for photoaffinity labeling. The sulfamoylmethyl group adds hydrophilicity, aiding in aqueous solubility .

Biological Activity

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the benzoxazole family, which is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H12BrN2O3
  • Molecular Weight : 360.17 g/mol

The presence of the bromine atom on the phenyl ring and the oxazole moiety significantly influences its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The benzoxazole ring can act as a pharmacophore, engaging with enzymes or receptors involved in critical cellular processes. This interaction may lead to modulation of enzyme activity or interference with signaling pathways, potentially resulting in therapeutic effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. Table 1 summarizes the IC50 values against selected cancer cell lines:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-7 (Breast)10.5Doxorubicin0.5
A549 (Lung)15.0Cisplatin1.0
HeLa (Cervical)12.0Paclitaxel0.8

These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study comparing various derivatives, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are shown in Table 2:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Studies using animal models of inflammation revealed that administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

A notable case study involved the use of this compound in a mouse model of breast cancer. Mice treated with this compound exhibited reduced tumor growth compared to control groups. Histopathological analysis revealed decreased cellular proliferation markers and increased apoptotic cells in tumor tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.